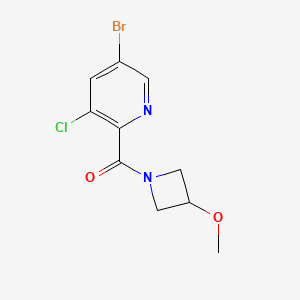

(5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

Description

(5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone is a methanone derivative featuring a pyridine core substituted with bromo (Br) and chloro (Cl) groups at the 5- and 3-positions, respectively. The ketone group links the pyridine moiety to a 3-methoxyazetidinyl ring, introducing steric and electronic complexity. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(5-bromo-3-chloropyridin-2-yl)-(3-methoxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O2/c1-16-7-4-14(5-7)10(15)9-8(12)2-6(11)3-13-9/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZKKPQSPMTGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2=C(C=C(C=N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of pyridine derivatives. Its unique structure, featuring both bromine and chlorine substituents on the pyridine ring and a methoxyazetidine moiety, suggests significant potential for diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 305.57 g/mol. The compound can be synthesized through various methods involving starting materials such as 5-bromo-3-chloropyridine and 3-methoxyazetidine derivatives .

Synthesis

The synthesis typically involves:

- Reagents : 5-bromo-3-chloropyridine and 3-methoxyazetidine.

- Conditions : The reaction is generally conducted at elevated temperatures (80–120 °C) to enhance yield.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms in its structure may enhance its binding affinity to these targets, potentially leading to agonistic or antagonistic effects in different biological pathways.

Pharmacological Potential

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:

- Antimicrobial : Pyridine derivatives are often explored for their antibacterial and antifungal properties.

- Anticancer : Some studies suggest potential antitumor activity due to their ability to inhibit specific kinases involved in cancer progression.

- Neuroprotective : Certain derivatives have shown promise in protecting against neurodegenerative diseases by modulating neurotransmitter systems .

Anticancer Activity

A study on related pyridine derivatives demonstrated significant anticancer effects in vitro against various cancer cell lines. For instance, compounds with similar halogen substitutions were tested against non-small cell lung cancer (NSCLC) models, showing inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition Studies

In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases associated with cancer cell signaling pathways, suggesting its potential use as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific kinases |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other pyridine-based methanones, differing primarily in substituent patterns and linked groups. Key analogues include:

Substituent Impact :

- Halogen Positioning : The 3-chloro substituent in the target compound contrasts with 2-chloro in CAS 886365-47-5, altering resonance effects and reactivity .

- Methoxyazetidine vs. Phenyl : The 3-methoxyazetidine group introduces a polar, conformationally constrained ring, differing from the planar phenyl group in CAS 59105-50-9 .

Thermal Stability and Crystallographic Data

Thermal decomposition temperatures and crystal structures provide insights into stability:

Spectroscopy :

- NMR Shifts : The methoxyazetidine group in the target compound would produce distinct ¹H-NMR signals (e.g., δ 3.2–3.5 ppm for azetidine protons) compared to phenyl or methyl substituents in analogues .

- Steric Effects: Cyclopentyl/cyclohexyl methanones (e.g., cyclopentyl(1-Indole-3-yl)methanone) show spectral peak suppression due to steric hindrance , suggesting similar effects in the target compound’s azetidine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.